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Compound of Interest

Compound Name: 2,5-Dibromophenylboronic acid

Cat. No.: B1311200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 2,5-
Dibromophenylboronic acid. While a specific crystal structure for this compound is not

publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed

literature at the time of this writing, this document outlines the established methodologies for

determining such a structure. Furthermore, it discusses the anticipated structural features

based on the analysis of closely related phenylboronic acid derivatives.

Introduction: The Significance of Crystal Structure
in Phenylboronic Acids
Phenylboronic acids are a class of compounds of significant interest in organic synthesis,

medicinal chemistry, and materials science. Their utility in Suzuki-Miyaura cross-coupling

reactions is particularly noteworthy. The solid-state structure of these molecules, determined

through single-crystal X-ray diffraction, provides invaluable insights into their physical and

chemical properties. Understanding the crystal packing, intermolecular interactions, and

conformational preferences is crucial for:

Drug Development: Polymorphism, the ability of a compound to exist in multiple crystalline

forms, can significantly impact a drug's solubility, bioavailability, and stability.
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Materials Science: The arrangement of molecules in a crystal lattice dictates the material's

bulk properties, such as its optical and electronic characteristics.

Reaction Engineering: Solid-state reactivity can be influenced by the proximity and

orientation of functional groups within the crystal.

For 2,5-Dibromophenylboronic acid, the presence of two bromine atoms and a boronic acid

group suggests the potential for a rich variety of intermolecular interactions, including hydrogen

bonding and halogen bonding, which would govern its crystal packing.

Experimental Protocols for Crystal Structure
Determination
The determination of the crystal structure of a small molecule like 2,5-Dibromophenylboronic
acid follows a well-established workflow. The following protocols are based on generalized

procedures for phenylboronic acid derivatives.

Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For

phenylboronic acids, slow evaporation is a commonly employed crystallization technique.

Materials:

2,5-Dibromophenylboronic acid

High-purity solvent (e.g., ethanol, methanol, acetone, toluene, or a mixture)

Crystallization vial

Procedure:

A saturated or near-saturated solution of 2,5-Dibromophenylboronic acid is prepared in a

suitable solvent at a slightly elevated temperature to ensure complete dissolution.

The solution is filtered to remove any particulate matter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1311200?utm_src=pdf-body
https://www.benchchem.com/product/b1311200?utm_src=pdf-body
https://www.benchchem.com/product/b1311200?utm_src=pdf-body
https://www.benchchem.com/product/b1311200?utm_src=pdf-body
https://www.benchchem.com/product/b1311200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The vial is loosely capped or covered with a perforated film to allow for slow evaporation of

the solvent at a constant temperature.

Over a period of hours to days, as the solvent evaporates and the solution becomes

supersaturated, single crystals should form.

Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality

(transparent with well-defined faces) are obtained, they are carefully harvested.

Single-Crystal X-ray Diffraction Data Collection
Instrumentation:

A single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).

A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).

A cryosystem for low-temperature data collection (e.g., 100 K) to minimize thermal vibrations

of the atoms.

Procedure:

A suitable single crystal is selected under a microscope and mounted on a goniometer head

using a cryoloop and a cryoprotectant oil.

The mounted crystal is placed on the diffractometer and cooled to the desired temperature.

The diffractometer software is used to determine the unit cell parameters and the crystal

system.

A full sphere of diffraction data is collected by rotating the crystal through a series of angles

and recording the diffraction pattern at each step.

Structure Solution and Refinement
The collected diffraction data is processed to yield the final crystal structure.

Software:
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Software suites such as SHELX, Olex2, or CRYSTALS are commonly used for structure

solution, refinement, and analysis.

Procedure:

The raw diffraction images are integrated to determine the intensities of the Bragg

reflections.

The data is corrected for various experimental factors (e.g., Lorentz and polarization effects,

absorption).

The crystal structure is solved using direct methods or Patterson methods, which provide an

initial model of the atomic positions.

The structural model is refined using a least-squares algorithm, which iteratively adjusts the

atomic coordinates, displacement parameters, and other parameters to achieve the best fit

between the calculated and observed diffraction data.

Hydrogen atoms are typically located from the difference Fourier map and refined with

appropriate constraints.

The final structure is validated using crystallographic software to check for consistency and

quality.

Anticipated Structural Features of 2,5-
Dibromophenylboronic Acid
Based on the known crystal structures of other phenylboronic acids, several key structural

features can be anticipated for 2,5-Dibromophenylboronic acid.

Molecular Geometry
The molecule is expected to be largely planar, with the boronic acid group (-B(OH)_2) lying in

or close to the plane of the phenyl ring. The C-B bond length is anticipated to be in the range of

1.55-1.59 Å. The B-O bond lengths are expected to be around 1.36 Å, and the O-B-O bond

angle is predicted to be approximately 120°, consistent with a trigonal planar geometry around

the boron atom.
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Intermolecular Interactions
Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of

phenylboronic acids. It is highly probable that the boronic acid groups of adjacent 2,5-
Dibromophenylboronic acid molecules will form hydrogen-bonded dimers or extended

chains. In these arrangements, the hydroxyl groups act as both hydrogen bond donors and

acceptors.

Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding,

where a bromine atom on one molecule interacts with an electronegative atom (such as an

oxygen from a boronic acid group) on a neighboring molecule. C-H···π and π-π stacking

interactions between the phenyl rings may also play a role in the overall crystal packing.

Data Presentation
As no experimental crystallographic data for 2,5-Dibromophenylboronic acid has been

reported, a table of quantitative data cannot be provided. Should such data become available,

it would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for 2,5-Dibromophenylboronic Acid
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Parameter Value

Chemical formula C₆H₅BBr₂O₂

Formula weight To be determined

Crystal system e.g., Monoclinic, Orthorhombic

Space group e.g., P2₁/c, Pna2₁

a (Å) To be determined

b (Å) To be determined

c (Å) To be determined

α (°) To be determined

β (°) To be determined

γ (°) To be determined

Volume (Å³) To be determined

Z To be determined

Density (calculated) (g/cm³) To be determined

R-factor (%) To be determined

wR-factor (%) To be determined

Table 2: Hypothetical Selected Bond Lengths and Angles for 2,5-Dibromophenylboronic Acid
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Bond/Angle Length (Å) / Angle (°)

C1-Br1 To be determined

C4-Br2 To be determined

C2-B1 To be determined

B1-O1 To be determined

B1-O2 To be determined

O1-B1-O2 To be determined

C3-C2-B1 To be determined

Visualizations
The following diagrams illustrate the general workflow for crystallographic analysis and a

hypothetical molecular structure of 2,5-Dibromophenylboronic acid.
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Workflow for single-crystal X-ray diffraction analysis.
Hypothetical molecular structure of 2,5-Dibromophenylboronic acid.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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